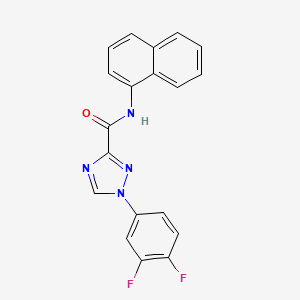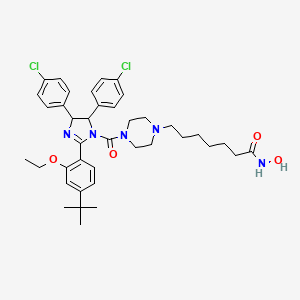![molecular formula C18H23N3O5S B13365676 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-methanesulfonamidobenzoate](/img/structure/B13365676.png)
1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-methanesulfonamidobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyanocyclohexyl group, an oxopropan-2-yl group, and a methylsulfonamido benzoate moiety, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be performed without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize costs. This could include using solvent-free methods or employing catalysts to accelerate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile or electrophile involved.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or developing new drugs.
Medicine: It may have potential therapeutic applications, particularly if it can interact with specific molecular targets in the body.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action of 1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate involves its interaction with specific molecular targets. This interaction can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and sulfonamido benzoates. These compounds share structural similarities but may differ in their specific functional groups or overall structure.
Uniqueness
1-((1-Cyanocyclohexyl)amino)-1-oxopropan-2-yl 2-(methylsulfonamido)benzoate is unique due to its combination of a cyanocyclohexyl group, an oxopropan-2-yl group, and a methylsulfonamido benzoate moiety. This unique structure may confer specific properties or reactivity that distinguish it from other similar compounds.
特性
分子式 |
C18H23N3O5S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C18H23N3O5S/c1-13(16(22)20-18(12-19)10-6-3-7-11-18)26-17(23)14-8-4-5-9-15(14)21-27(2,24)25/h4-5,8-9,13,21H,3,6-7,10-11H2,1-2H3,(H,20,22) |
InChIキー |
HOIWEZOLUKFBLZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C2=CC=CC=C2NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13365596.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365597.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}piperidine-3-carboxamide](/img/structure/B13365604.png)
homocysteine](/img/structure/B13365612.png)


![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![2,4-Dichloro-5-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13365639.png)
![3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13365644.png)


![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13365656.png)

